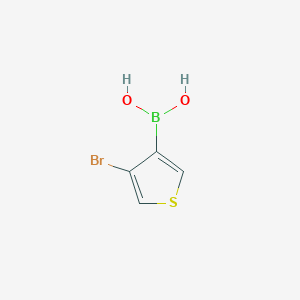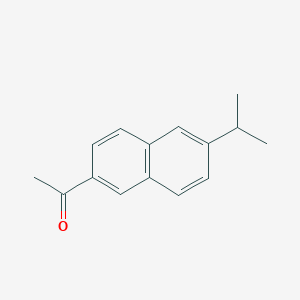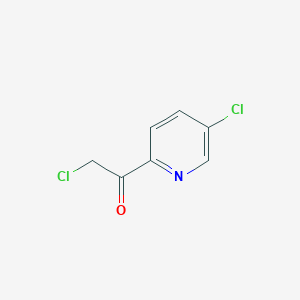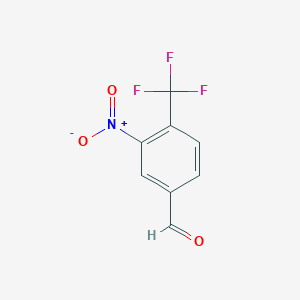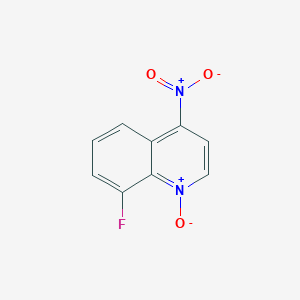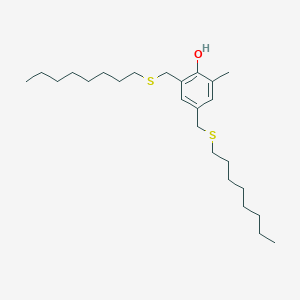
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine, also known as MPAA, is a chemical compound that belongs to the class of azetidine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine is not fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has been shown to increase the levels of dopamine and serotonin in the brain, which are known to play a role in mood regulation. 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has also been shown to modulate the activity of certain ion channels, which could contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which could have implications for the treatment of cancer. 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has also been shown to exhibit anti-inflammatory and analgesic effects, which could have applications in the treatment of pain and inflammation. In addition, 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has several advantages for lab experiments, including its high yield and purity, scalability, and cost-effectiveness. However, 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine. One potential direction is the development of 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine as a new class of antidepressant drugs. Another potential direction is the investigation of 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine for its ability to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine and its potential applications in medicinal chemistry.
In conclusion, 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It exhibits significant anticancer, anti-inflammatory, and analgesic activities and has been investigated for its potential as a new class of antidepressant drugs. 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has several advantages for lab experiments, including its high yield and purity, scalability, and cost-effectiveness. However, further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine involves the reaction of m-methoxyphenylacetic acid with propylamine in the presence of thionyl chloride and triethylamine. The resulting product is then treated with sodium borohydride to obtain 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine in high yield and purity. The synthesis method has been optimized to produce 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine in a scalable and cost-effective manner.
Aplicaciones Científicas De Investigación
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer, anti-inflammatory, and analgesic activities. 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has also been investigated for its potential as a new class of antidepressant drugs. In addition, 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has been studied for its ability to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders.
Propiedades
Número CAS |
19832-48-5 |
|---|---|
Nombre del producto |
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine |
Fórmula molecular |
C16H23NO2 |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
1-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]propan-1-one |
InChI |
InChI=1S/C16H23NO2/c1-4-9-16(11-17(12-16)15(18)5-2)13-7-6-8-14(10-13)19-3/h6-8,10H,4-5,9,11-12H2,1-3H3 |
Clave InChI |
ZDVKSHKJWZEZDJ-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)C(=O)CC)C2=CC(=CC=C2)OC |
SMILES canónico |
CCCC1(CN(C1)C(=O)CC)C2=CC(=CC=C2)OC |
Otros números CAS |
19832-48-5 |
Sinónimos |
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







